molecular formula C9H21NO B13624346 n-Isopropyl-5-methoxypentan-1-amine

n-Isopropyl-5-methoxypentan-1-amine

Katalognummer: B13624346
Molekulargewicht: 159.27 g/mol
InChI-Schlüssel: IDLLDBDYRNEWKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n-Isopropyl-5-methoxypentan-1-amine is an organic compound with the molecular formula C9H21NO. It is a primary amine, characterized by the presence of an isopropyl group attached to the nitrogen atom and a methoxy group on the pentane chain. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of n-Isopropyl-5-methoxypentan-1-amine typically involves the reaction of 5-methoxypentan-1-amine with isopropyl halides under basic conditions. One common method is the nucleophilic substitution reaction where 5-methoxypentan-1-amine reacts with isopropyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

n-Isopropyl-5-methoxypentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form secondary amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides (e.g., methyl iodide) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of new amine derivatives with different alkyl groups.

Wissenschaftliche Forschungsanwendungen

n-Isopropyl-5-methoxypentan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.

Wirkmechanismus

The mechanism of action of n-Isopropyl-5-methoxypentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the nature of the target and the pathway involved. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • n-Isopropyl-5-methoxypentan-2-amine
  • n-Isopropyl-4-methoxypentan-1-amine
  • n-Isopropyl-5-ethoxypentan-1-amine

Uniqueness

n-Isopropyl-5-methoxypentan-1-amine is unique due to the specific positioning of the isopropyl and methoxy groups on the pentane chain. This structural arrangement influences its reactivity and interaction with other molecules, making it distinct from other similar compounds. The presence of the methoxy group can also enhance its solubility and stability, further contributing to its unique properties.

Eigenschaften

Molekularformel

C9H21NO

Molekulargewicht

159.27 g/mol

IUPAC-Name

5-methoxy-N-propan-2-ylpentan-1-amine

InChI

InChI=1S/C9H21NO/c1-9(2)10-7-5-4-6-8-11-3/h9-10H,4-8H2,1-3H3

InChI-Schlüssel

IDLLDBDYRNEWKW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NCCCCCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.